4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole
Overview
Description
4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole is a heterocyclic aromatic compound with the molecular formula C6H2BrN3O3 It is known for its unique structural features, which include a bromine atom and a nitro group attached to a benzo[c][1,2,5]oxadiazole ring
Mechanism of Action
Target of Action
4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole is commonly used as a labeling reagent in chemical research . It is primarily used to detect and analyze functional groups in biomolecules, such as amino and hydroxyl groups .
Mode of Action
The compound interacts with its targets (amino and hydroxyl groups) through a process known as fluorescence labeling . This involves the compound binding to these groups, which can then be detected due to the compound’s fluorescent properties .
Result of Action
The primary result of the action of this compound is the successful labeling of functional groups in biomolecules . This allows for the detection and analysis of these groups, aiding in various research applications .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the specific conditions under which the compound is stored and used. For instance, it is recommended to be stored at 2-8°C . Furthermore, safety precautions should be taken to avoid skin and eye contact, and it should be used in a well-ventilated environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole can be synthesized through a multi-step process. One common method involves the nitration of 4-bromobenzo[c][1,2,5]oxadiazole. The nitration reaction is typically carried out using a mixture of concentrated sulfuric acid and nitric acid at elevated temperatures. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron in the presence of hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium thiolate or primary amines in polar solvents like dimethylformamide.
Reduction: Iron powder and hydrochloric acid in methanol or dichloromethane at room temperature.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzo[c][1,2,5]oxadiazoles.
Reduction: Formation of 4-bromo-7-aminobenzo[c][1,2,5]oxadiazole.
Oxidation: Formation of various oxidized derivatives depending on the specific conditions used.
Scientific Research Applications
4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and as a fluorescent probe for detecting biological molecules.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-7-nitrobenzo[c][1,2,5]oxadiazole
- 4-Bromo-7-nitro-2,1,3-benzoxadiazole
- 4-Chloro-7-nitro-2,1,3-benzothiadiazole
- 4-Bromo-7-nitro-2,1,3-benzothiadiazole
Uniqueness
4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole is unique due to the presence of both a bromine atom and a nitro group on the benzo[c][1,2,5]oxadiazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4-bromo-7-nitro-2,1,3-benzoxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrN3O3/c7-3-1-2-4(10(11)12)6-5(3)8-13-9-6/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEARFJVKDGVSDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40475758 | |
Record name | 4-Bromo-7-nitrobenzofurazan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40475758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35128-56-4 | |
Record name | 4-Bromo-7-nitrobenzofurazan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40475758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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